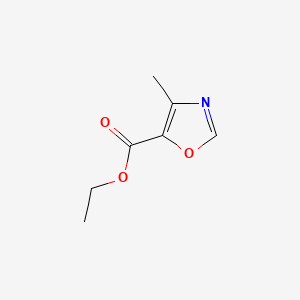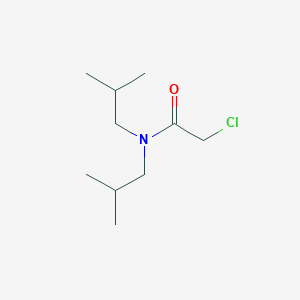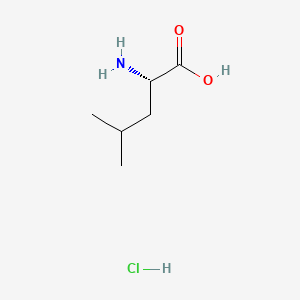
1,4-二羟基-2-萘甲酸苯酯
描述
Phenyl 1,4-dihydroxy-2-naphthoate is an organic compound with the molecular formula C17H12O4. It is a derivative of naphthoic acid and is known for its applications in various scientific fields. This compound is characterized by its phenyl group attached to the 1,4-dihydroxy-2-naphthoate structure, which contributes to its unique chemical properties.
科学研究应用
Phenyl 1,4-dihydroxy-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photopolymerization reactions.
Biology: Studied for its role in the biosynthesis of menaquinone (vitamin K2) in bacteria.
Medicine: Potential therapeutic applications in treating conditions such as psoriasis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
Phenyl 1,4-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the biosynthesis of menaquinone and phylloquinone . It interacts with enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA hydrolase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase , which are involved in the conversion of chorismate to 1,4-dihydroxy-2-naphthoate .
Cellular Effects
Its role in the biosynthesis of menaquinone suggests it may influence cell function by contributing to electron transport and cellular respiration .
Molecular Mechanism
Phenyl 1,4-dihydroxy-2-naphthoate’s mechanism of action is primarily through its role in the biosynthesis of menaquinone . It is converted into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .
Metabolic Pathways
Phenyl 1,4-dihydroxy-2-naphthoate is involved in the biosynthesis of menaquinones, phylloquinone, and several plant pigments . It is synthesized from chorismate via the classical menaquinone pathway or the alternative futalosine pathway .
准备方法
Synthetic Routes and Reaction Conditions: Phenyl 1,4-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of phenyl 1,4-dihydroxy-2-naphthoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions: Phenyl 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthoates.
作用机制
The mechanism of action of phenyl 1,4-dihydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Phenyl 1,4-dihydroxy-2-naphthoate can be compared with other similar compounds, such as:
Phenyl 1-hydroxy-2-naphthoate: Differing by the presence of only one hydroxyl group, leading to different chemical properties.
Methyl 1,4-dihydroxy-2-naphthoate: The methyl ester variant, which has different solubility and reactivity characteristics.
Uniqueness: Phenyl 1,4-dihydroxy-2-naphthoate is unique due to its dual hydroxyl groups and phenyl ester structure, which confer specific reactivity and applications in various fields.
属性
IUPAC Name |
phenyl 1,4-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXGEPGVNWEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074626 | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54978-55-1 | |
| Record name | Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54978-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054978551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 1,4-dihydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















